molecular formula AlF6K3 B078907 Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- CAS No. 13775-52-5

Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-

Cat. No. B078907
CAS RN: 13775-52-5
M. Wt: 258.267 g/mol
InChI Key: ZIZQEDPMQXFXTE-UHFFFAOYSA-H
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Patent
US07785430B2

Procedure details

Repeated treatments were made by a solution of HF and KF at a molar ratio of 1:1 being added to suspensions of aluminium powder (Carlfors Bruk A100) in pure water at temperatures from 10° C. to 80° C. The total concentration of fluoride in the treatment solutions varied between 0.1 and 5 M and the total amount of added fluoride was 0.1-5% of the molar amount of the aluminium. The fluoride solution was added to the suspension of aluminium powder under vigorous agitation, and the powder was filtered off and dried as soon as all fluoride solution had been added. A surface layer of tripotassium hexafluoroaluminate formed on the particles. FIG. 4 shows the TG graph for the thus treated powder where the total amount of added fluoride was 2%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[K+:2].[Al:3]>O>[F-:1].[F-:1].[F-:1].[F-:1].[F-:1].[F-:1].[Al+3:3].[K+:2].[K+:2].[K+:2] |f:0.1,4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The total concentration of fluoride in the treatment solutions
ADDITION
Type
ADDITION
Details
The fluoride solution was added to the suspension of aluminium powder under vigorous agitation
FILTRATION
Type
FILTRATION
Details
the powder was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried as soon as all fluoride solution
ADDITION
Type
ADDITION
Details
had been added

Outcomes

Product
Name
Type
product
Smiles
[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[K+].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.